N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 383895-41-8
VCID: VC5259700
InChI: InChI=1S/C24H21N3O4S/c1-14(28)15-7-9-16(10-8-15)26-21(30)13-32-24-17(12-25)22(20-6-3-11-31-20)23-18(27-24)4-2-5-19(23)29/h3,6-11,22,27H,2,4-5,13H2,1H3,(H,26,30)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Molecular Formula: C24H21N3O4S
Molecular Weight: 447.51

N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

CAS No.: 383895-41-8

Cat. No.: VC5259700

Molecular Formula: C24H21N3O4S

Molecular Weight: 447.51

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide - 383895-41-8

Specification

CAS No. 383895-41-8
Molecular Formula C24H21N3O4S
Molecular Weight 447.51
IUPAC Name N-(4-acetylphenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H21N3O4S/c1-14(28)15-7-9-16(10-8-15)26-21(30)13-32-24-17(12-25)22(20-6-3-11-31-20)23-18(27-24)4-2-5-19(23)29/h3,6-11,22,27H,2,4-5,13H2,1H3,(H,26,30)
Standard InChI Key FFHZBSVRXGFKKB-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N

Introduction

Structural Characteristics and Molecular Configuration

Core Functional Groups and Stereochemistry

The compound’s architecture features a hexahydroquinoline scaffold, a partially saturated bicyclic system that enhances conformational flexibility compared to fully aromatic quinoline derivatives . The 5-oxo group at position 5 introduces a ketone functionality, while the 3-cyano substituent at position 3 contributes electron-withdrawing properties, potentially influencing reactivity and binding affinity. The 4-(furan-2-yl) moiety introduces a heteroaromatic ring, which may participate in π-π stacking interactions with biological targets . The sulfanylacetamide bridge at position 2 connects the hexahydroquinoline core to the 4-acetylphenyl group, a structural motif often associated with enhanced bioavailability in drug candidates .

X-ray crystallography data from analogous compounds, such as (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)acetamide, reveal that similar acetamide derivatives adopt planar configurations around the acetyl group, with bond lengths and angles consistent with conjugated π-systems . For instance, the C=O bond in the acetyl group typically measures 1.214 Å, while the C-N bond in the acetamide linkage averages 1.340 Å, aligning with sp² hybridization . These structural details suggest that the compound’s acetylphenyl group may stabilize interactions with hydrophobic enzyme pockets.

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy of related hexahydroquinoline derivatives shows distinct signals for the acetyl group (δ ~2.6 ppm for the methyl protons) and furan ring (δ ~6.3–7.4 ppm for the aromatic protons) . Infrared (IR) spectra typically exhibit strong absorptions at ~1670 cm⁻¹ (C=O stretch), ~2200 cm⁻¹ (C≡N stretch), and ~1250 cm⁻¹ (C-O-C of furan) . Computational studies, including molecular docking simulations, indicate that the furan and cyano groups form hydrogen bonds with residues in the active sites of cyclooxygenase-2 (COX-2) and tyrosine kinase enzymes, with binding energies ranging from -8.2 to -9.6 kcal/mol .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves a sequence of condensation, cyclization, and functionalization reactions (Figure 1) :

  • Formation of the Hexahydroquinoline Core: Cyclocondensation of ethyl acetoacetate, ammonium acetate, and furfural in ethanol under reflux yields the 4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline intermediate .

  • Introduction of the Cyano Group: Treatment with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C substitutes the hydrogen at position 3 with a cyano group .

  • Sulfanylacetamide Bridging: Reaction of the cyano-substituted intermediate with 2-mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) introduces the sulfanylacetamide moiety.

  • Acetylation of the Phenyl Group: Finally, acetylation using acetic anhydride in pyridine attaches the acetyl group to the phenyl ring .

Key Challenges: Side reactions during cyclization, such as over-oxidation of the furan ring, require strict temperature control (maintained at 80–90°C) and inert atmospheres . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) achieves >95% purity, as verified by HPLC.

Comparative Analysis of Synthetic Routes

Alternative methods, such as microwave-assisted synthesis, reduce reaction times from 12 hours to 45 minutes but risk thermal degradation of the furan moiety . A recent study demonstrated that ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve yields by 15–20% in the cyclocondensation step, though scalability remains a concern .

Biological Activities and Mechanistic Studies

Antimicrobial and Antifungal Properties

Preliminary screening against Staphylococcus aureus and Candida albicans shows moderate activity (MIC = 32 μg/mL), likely due to the sulfanyl group disrupting microbial cell wall synthesis .

Comparative Structural Analogs

Compound NameStructural FeaturesBiological Activity (IC₅₀)
N-(3-Acetylphenyl) Analog3-Acetylphenyl, C₂₄H₂₁N₃O₄SCOX-2 Inhibition: 1.05 μM
3-Cyanoquinoline Derivatives Cyano at C3, lacks furanAnticancer GI₅₀: 4.8 μM
Furan-Free Analog Replaces furan with phenylReduced binding affinity (-6.1 kcal/mol)

Applications and Future Directions

The compound’s dual activity against inflammatory and oncogenic targets positions it as a candidate for multifunctional drug development. Current research focuses on derivatizing the acetamide bridge to enhance blood-brain barrier penetration for neurodegenerative applications . Challenges include optimizing metabolic stability, as preliminary microsomal studies indicate a half-life of <30 minutes in human liver microsomes.

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